
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C17H14F5N3O and its molecular weight is 371.311. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Regioselective Synthesis of Pyrimidine Derivatives
Pyrimidines are vital components in many natural products and synthetic drugs, exhibiting a range of antibacterial and antimicrobial activities. The compound can be used in the regioselective synthesis of new pyrimidine derivatives, leveraging organolithium reagents for nucleophilic aromatic substitution reactions. This process is crucial for introducing various aryl, alkyl, or heteroaryl groups into the pyrimidine ring, enhancing the electron-deficient character of the ring and facilitating the synthesis of a wide variety of pyrimidine derivatives .
Development of Antitumor Agents
The structural framework of pyrimidine makes it a valuable scaffold in the design of antitumor agents. By substituting different groups into the pyrimidine ring, researchers can enhance the binding affinity with biological targets such as the serotonin (5-HT) receptor sites. The compound’s hydrophobic side chain may increase its potential as a binding agent, offering a pathway to develop new medications with improved efficacy in cancer treatment .
CDK6 Inhibition for Cancer Therapy
CDK6 is a cyclin-dependent kinase critical in regulating the cell cycle, making it a promising target for cancer therapy. N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,4-difluorobenzamide derivatives have been designed to inhibit CDK6, showing potent antitumor activities. These derivatives could lead to the development of new cancer treatments, particularly for breast and gastric cancers .
Molecular Docking Studies
The compound’s derivatives can be used in molecular docking studies to simulate their binding with target proteins. This is essential in the drug discovery process, allowing researchers to predict the interaction between the drug and its target, thus identifying promising candidates for further development .
Enhancing Drug-Ligand Affinity
The introduction of hydrophobic groups or cationic side chains to the pyrimidine ring can enhance the affinity of drug ligands to receptor sites. This compound’s derivatives can be modified to increase their hydrophobic character, potentially improving their therapeutic effects by increasing their binding strength to target receptors .
Synthesis of Novel Pyrimidine-Based Structures
Researchers are continually seeking novel structures with significant antitumor activity. By incorporating different substituents into the pyrimidine ring, new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives can be synthesized. These novel structures could lead to the discovery of new drugs with enhanced antitumor properties .
Propriétés
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5N3O/c18-11-4-3-10(7-12(11)19)16(26)23-6-5-15-24-13(9-1-2-9)8-14(25-15)17(20,21)22/h3-4,7-9H,1-2,5-6H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKIPCIOBVUVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=CC(=C(C=C3)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,4-difluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

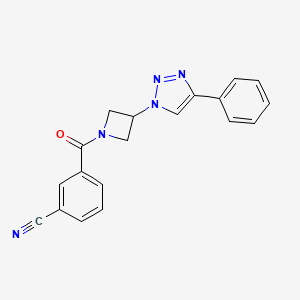
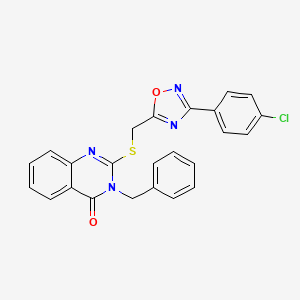
![2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2868799.png)
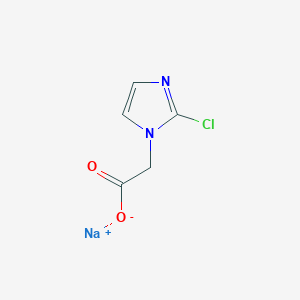
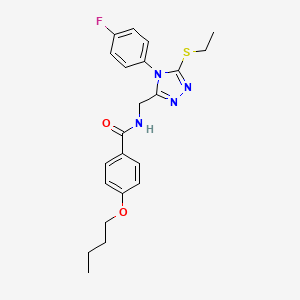

![Tert-butyl 4-chloro-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2868808.png)

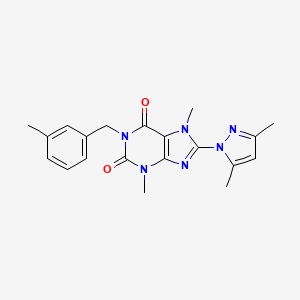
![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2868814.png)

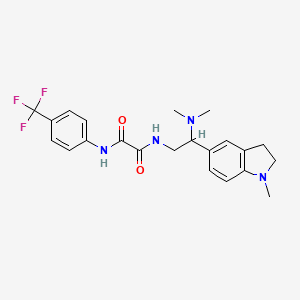
![N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2868818.png)
![N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2868819.png)